2-[[4-(2-甲氧基苯基)哌嗪-1-基]甲基]-5-[(4-甲基苯基)甲氧基]吡喃-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one” is a type of arylpiperazine . Arylpiperazines are a class of chemical compounds which contain a phenyl group attached to a piperazine ring. They have been subjects of comparative analysis for their potential as ligands for alpha1-adrenergic receptors .
Chemical Reactions Analysis
The compound has shown affinity for alpha1-adrenergic receptors, with most novel compounds showing an affinity in the range from 22 nM to 250 nM . This suggests that it may interact with these receptors in the body, potentially leading to various physiological effects.科学研究应用
合成和潜在抗惊厥活性
Aytemir、Septioğlu 和 Çalış (2010) 的一项研究详细介绍了新的 3-羟基-6-羟甲基-2-取代的 4H-吡喃-4-酮衍生物的合成,包括与所讨论化合物类似的化合物,作为潜在的抗惊厥化合物。这些化合物是通过用曲酸和甲醛使取代的哌嗪衍生物反应合成的,并使用各种光谱技术确认了它们的结构。抗惊厥活性通过最大电休克 (MES) 和皮下美托唑 (scMet) 诱发的癫痫发作测试进行评估,识别出在没有神经毒性情况下表现出显着活性的特定化合物 (Aytemir, Septioğlu, & Çalış, 2010)。
遗传毒性和代谢激活
另一项研究检查了相关化合物 2-(3-氯苄氧基)-6-(哌嗪-1-基)吡嗪作为肥胖症治疗候选物的遗传毒性潜力。这项研究强调了代谢激活在评估此类化合物的安全性方面的作用,表明代谢依赖性遗传毒性增加,这强调了在药物开发过程中仔细考虑代谢途径的必要性 (Kalgutkar 等人,2007)。
抗菌和抗微生物特性
Aytemir、Çalış 和 Özalp (2004) 合成了 3-羟基-6-甲基-2-取代的 4H-吡喃-4-酮衍生物,用于评估潜在的抗惊厥和抗微生物活性。针对各种细菌和真菌研究了抗菌活性,展示了这些化合物在潜在解决一系列微生物威胁方面的多功能性 (Aytemir, Çalış, & Özalp, 2004)。
作用机制
Target of Action
The primary target of the compound 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one interacts with its target, the alpha1-adrenergic receptor, by acting as a ligand . This interaction can result in the activation or blockade of these receptors .
Biochemical Pathways
The interaction of 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one with the alpha1-adrenergic receptors affects the biochemical pathways associated with these receptors . These pathways are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The pharmacokinetic properties of 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one include its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound . The compound exhibited an acceptable pharmacokinetic profile in the advanced investigation as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of the action of 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one are primarily related to its interaction with the alpha1-adrenergic receptors . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
未来方向
The compound and its derivatives have potential as therapeutic agents due to their affinity for alpha1-adrenergic receptors . Future research could focus on optimizing the structure for increased affinity, studying the compound’s pharmacokinetics, and investigating its potential therapeutic applications.
属性
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-19-7-9-20(10-8-19)17-31-25-18-30-21(15-23(25)28)16-26-11-13-27(14-12-26)22-5-3-4-6-24(22)29-2/h3-10,15,18H,11-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNSSBJVWFPZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。